BenchChemオンラインストアへようこそ!

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide

Medicinal Chemistry Benzoxazepine SAR Chemical Procurement

This unsubstituted tricyclic benzoxazepine scaffold (C₁₅H₁₂N₂O₃, MW 268.27) is an essential baseline compound for SAR-driven medicinal chemistry. Its minimal acetamide side chain permits systematic substituent introduction without confounding pre-existing modifications, making it the only reliable reference for probing the lipid-lowering patent family (WO1997010224A1) or deconvolving scaffold-vs-substituent phenotypic effects. Insist on this exact CAS (223261-48-1)—generic analogs lack empirical validation and risk abandoning your model’s pharmacological profile.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 223261-48-1
Cat. No. B2622533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
CAS223261-48-1
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H12N2O3/c1-9(18)16-10-6-7-13-11(8-10)15(19)17-12-4-2-3-5-14(12)20-13/h2-8H,1H3,(H,16,18)(H,17,19)
InChIKeyNRNBVOBKHLIHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide (CAS 223261-48-1): Core Chemical Identity for Procurement


N-(6-Oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide is a tricyclic benzoxazepine derivative containing an acetamide substituent at the 8-position of the dibenzoxazepinone scaffold. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol . The compound is primarily distributed as a research-grade chemical (typical purity ~95%) for use in biochemical and pharmacological studies, with no therapeutic or veterinary applications authorized . The core 5H-benzo[b][1,4]benzoxazepin-6-one scaffold is recognized in patent literature for potential lipid-lowering activity, though this compound in particular lacks published biological characterization [1].

Why N-(6-Oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide Cannot Be Replaced by Generic Benzoxazepine Analogs


Benzoxazepine derivatives exhibit highly substituent-dependent biological activity. Even minor modifications—such as the introduction of a 2-methyl group or a 2-chloro substituent on the phenyl ring or replacement of the acetamide with bulkier amides—can dramatically shift target affinity, selectivity, and pharmacokinetic behavior [1]. Consequently, substituting N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide with a generic in-class analog without empirical validation risks abandoning the specific pharmacological profile intended for the research model. The lack of publicly available quantitative activity data for this specific compound further underscores the necessity of using the exact structure rather than assumed equivalents .

Quantitative Differentiation Evidence for N-(6-Oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide (CAS 223261-48-1) vs. Closest Structural Analogs


Substituent-Dependent Structural Differentiation vs. 2-Chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide

The target compound lacks the 2-methyl and 2-chloro substituents present in the closest catalogued analog, 2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide (CHEBI:109189) [1]. This structural difference reduces the molecular weight by 44 g/mol and eliminates the chlorine atom, which is known to influence lipophilicity and target binding in benzoxazepine series . While direct comparative bioactivity data are not publicly available for either compound, published SAR on related dibenzoxazepinones indicates that 2-position substitution can alter HDAC isoform selectivity by >100-fold [2].

Medicinal Chemistry Benzoxazepine SAR Chemical Procurement

Pharmacological Class Differentiation: Lipid-Lowering Patent Association vs. Unannotated Status

A Korean patent (KR 20080153801) discloses benzoxazepine compounds with cholesterol-lowering and triglyceride-lowering activity, encompassing the general scaffold of the target compound [1]. The target compound's unsubstituted acetamide side chain may confer distinct pharmacokinetic properties relative to the carbamoyl and heterocyclic variants exemplified in the patent [2]. However, the patent does not provide individual compound-level data, and no published studies have confirmed whether the target compound itself possesses lipid-lowering or any other biological activity .

Hyperlipidemia Patent Pharmacology Target Identification

Commercial Availability and Purity Benchmarking Against Research-Grade Benzoxazepine Analogs

The target compound is typically supplied at 95% purity . In contrast, several benzoxazepine analogs (e.g., 2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide) are frequently available at 97-98% purity from specialty vendors based on catalog listings, though batch-specific certificates of analysis are required for verification [1]. The 2-3% purity differential may be relevant for applications requiring high analytical stringency, such as biophysical assays or crystallography, where minor impurities can interfere with data quality .

Chemical Sourcing Purity Specification Procurement Decision

Application Scenarios for N-(6-Oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide Based on Current Evidence


Baseline Scaffold for Benzoxazepine Structure-Activity Relationship (SAR) Studies

The unsubstituted acetamide side chain and absence of additional ring modifications make this compound a suitable minimal scaffold for establishing baseline SAR in benzoxazepine-focused medicinal chemistry programs . Its structural simplicity allows systematic introduction of substituents to probe effects on target binding, without confounding contributions from pre-existing substituents [1].

Validation Probe for Lipid-Lowering Benzoxazepine Patent Claims

Given the patent family claiming lipid-lowering activity for benzoxazepine derivatives, this compound may serve as a reference structure to confirm whether the core scaffold, independent of elaborated side chains, contributes to cholesterol or triglyceride modulation [2].

Analytical Reference Standard for Benzoxazepine Metabolite Identification

The defined molecular formula (C15H12N2O3) and moderate molecular weight (268.27 g/mol) support its use as a reference standard in mass spectrometry-based metabolomics or impurity profiling of more complex benzoxazepine-based drug candidates .

Chemical Biology Tool for Target Deconvolution in Benzoxazepine-Responsive Phenotypes

When used alongside structurally distinct benzoxazepine analogs, this compound can help deconvolve which phenotypic effects are scaffold-driven versus substituent-driven, an approach relevant in target identification campaigns where the molecular target of benzoxazepines remains undefined [1].

Quote Request

Request a Quote for N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.